Levamisole

Description

Properties

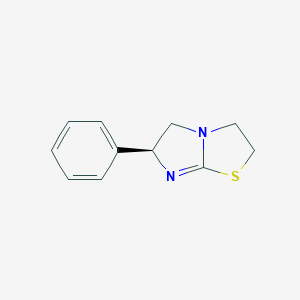

IUPAC Name |

(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFSDGLLUJUHTE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@H](CN21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16595-80-5 (hydrochloride) | |

| Record name | Levamisole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014769734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023206 | |

| Record name | Levamisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levamisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.44e+00 g/L, Water 210 (mg/mL), Methanol sol. (mg/mL), Propylene glycol sol. (mg/mL), Ethanol sl. sol. (mg/mL) | |

| Record name | Levamisole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00848 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levamisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | LEVAMISOLE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/177023%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

14769-73-4 | |

| Record name | Levamisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14769-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levamisole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014769734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levamisole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00848 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levamisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levamisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVAMISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2880D3468G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levamisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227-227.5, 264 - 265 °C | |

| Record name | Levamisole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00848 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levamisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Levamisole's Effect on T-Cell Activation and Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levamisole (LMS) is a synthetic imidothiazole derivative with a complex and, at times, seemingly contradictory history of immunomodulatory activity. While historically considered an immunostimulant, recent mechanistic studies have provided substantial evidence for its role as a direct suppressor of T-cell activation and proliferation. This guide synthesizes the latest findings, focusing on the molecular pathways, quantitative effects, and experimental methodologies that define this compound's interaction with T-lymphocytes. Evidence points to two primary mechanisms of action: the induction of a p53-dependent DNA damage response and the inhibition of JAK/STAT and Toll-like Receptor (TLR) signaling pathways. These actions lead to a significant reduction in the proliferation of both CD4+ and CD8+ T-cells, a decrease in pro-inflammatory cytokine production, and a cell cycle arrest in the S-phase. This document provides an in-depth analysis of these processes, presents quantitative data in a structured format, details key experimental protocols, and visualizes the core signaling pathways.

Introduction

This compound was originally developed as an anthelmintic agent but has been repurposed for various immunological applications, including as an adjuvant therapy for colon cancer and in the treatment of pediatric nephrotic syndrome.[1][2][3] Its immunomodulatory effects have been a subject of debate, with different studies reporting either immunostimulatory or immunosuppressive outcomes.[4] This discrepancy may be attributable to variations in dosage, timing, and the specific immune context being studied.[4] However, recent, highly detailed molecular studies are converging on a model where this compound directly suppresses the function of activated T-cells, offering a clearer picture of its therapeutic potential in immune-mediated diseases.[1][5] This guide will focus on these contemporary findings that elucidate its suppressive mechanisms.

Mechanism of Action: Suppression of T-Cell Function

Recent research indicates that this compound acts as an immunosuppressive drug by directly targeting the activation and proliferation of human T-cells.[1][6] This effect is not merely a modulation of cell signaling but involves fundamental processes of cell cycle control and DNA damage response.

Inhibition of T-Cell Proliferation

Treatment of activated human T-cells with this compound results in a significant reduction in their proliferative capacity. This has been observed in total T-cells (CD3+), T-helper cells (CD4+), and cytotoxic T-cells (CD8+).[7] The primary mechanism appears to be the induction of a cell cycle arrest during the S-phase, preventing progression through DNA synthesis.[1][7]

Table 1: Effect of this compound on Activated T-Cell Proliferation

| Cell Type | Treatment | Proliferation Metric (Division Index) | Outcome | Reference |

|---|---|---|---|---|

| Total T-cells (CD3+) | 1 mM LMS | Significantly Reduced | Inhibition of Proliferation | [7][8] |

| CD4+ T-cells | 1 mM LMS | Significantly Reduced | Inhibition of Proliferation | [7] |

| CD8+ T-cells | 1 mM LMS | Significantly Reduced | Inhibition of Proliferation | [7] |

| CD4+ T-cells | 8 - 200 µg/ml LMS | Dose-dependent Reduction | Inhibition of Proliferation |[9] |

Modulation of Cytokine Production

Consistent with its anti-proliferative and anti-activation effects, this compound alters the cytokine profile of stimulated T-cells. It significantly reduces the production of key T-cell activation-associated cytokines while paradoxically increasing certain Th2-associated cytokines.[1][8]

Table 2: Effect of this compound on Cytokine Production by Activated T-Cells

| Cytokine | Effect of LMS Treatment | Implication | Reference |

|---|---|---|---|

| IL-2 | Reduced | Suppression of T-cell growth & activation | [1][8] |

| TNF-α | Reduced | Reduction of pro-inflammatory signaling | [1][8] |

| IFN-γ | Reduced | Suppression of Th1 response | [1][8] |

| IL-4 | Increased | Potential shift towards Th2 response | [1][8] |

| IL-13 | Increased | Potential shift towards Th2 response |[1][8] |

Core Signaling Pathways

Two distinct but potentially complementary signaling pathways have been identified through which this compound exerts its effects on T-cells.

p53-Dependent DNA Damage Response

The most comprehensively described mechanism involves the induction of DNA damage and the subsequent activation of a p53-dependent response pathway.[1][6] this compound treatment leads to the formation of γH2AX-foci and phosphorylation of CHK1, which are markers of DNA damage and replication stress.[1][7] This triggers the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 then upregulates target genes, including FAS, which sensitizes the T-cells to Fas-mediated apoptosis and induces a cell cycle arrest in the mid-S phase.[1][8]

Caption: this compound-induced p53-dependent DNA damage response pathway in T-cells.

Regulation of JAK/STAT and TLR Signaling

In the context of aplastic anemia, this compound has been shown to suppress CD4+ T-cell proliferation by inhibiting the JAK/STAT and TLR signaling pathways.[5][9] Virtual binding analysis identified JAK1/2 and TLR7 as potential molecular targets for this compound.[5] By inhibiting these pathways, this compound can downregulate the activation of T-cells and antigen-presenting cells, contributing to its overall immunosuppressive effect.[5][9]

Caption: Inhibition of JAK/STAT and TLR signaling pathways by this compound.

Experimental Protocols & Workflows

The following are summarized methodologies for key experiments used to characterize this compound's effect on T-cells.

T-Cell Isolation, Culture, and Activation

-

Source: Human Peripheral Blood Mononuclear Cells (PBMCs).

-

Isolation: T-cells are isolated from healthy donor PBMCs, often using negative selection techniques to obtain total T-cells (CD3+).

-

Culture Medium: RPMI-1640 supplemented with fetal calf serum, penicillin/streptomycin, and L-glutamine.

-

Activation: T-cells are activated in vitro using anti-CD3/CD28 antibody-coated beads (e.g., Dynabeads) at a typical bead-to-cell ratio of 1:2.[8]

-

This compound Treatment: this compound hydrochloride is added at the start of the culture at concentrations ranging from 8 µg/ml to 1 mM.[8][9] The treatment is often refreshed after 24 hours for multi-day assays.[8]

T-Cell Proliferation Assay (CFSE-Based)

The most common method to quantify T-cell proliferation is by using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.

-

Labeling: Isolated T-cells are incubated with a low concentration of CFSE (e.g., 0.5 µM) for 10 minutes at 37°C. The reaction is then quenched with fetal calf serum.[10]

-

Culture: Labeled cells are washed and cultured with activation stimuli (anti-CD3/CD28) and this compound or a solvent control.

-

Incubation: Cells are incubated for 72 hours to allow for multiple rounds of division.[7]

-

Data Acquisition: Cells are harvested and the CFSE fluorescence is measured by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Analysis: The data is analyzed to calculate metrics such as the Division Index, which represents the average number of divisions that a cell in the original population has undergone.[7]

Caption: Experimental workflow for a CFSE-based T-cell proliferation assay.

Cytokine Measurement

-

Sample Collection: Supernatants from 72-hour activated T-cell cultures are collected and stored at -80°C.[7]

-

Assay: Cytokine concentrations are measured using a multiplex bead-based immunoassay (e.g., Milliplex MAP Human Th17 magnetic bead panel) on a compatible system like the Luminex® 200™.[7] This allows for the simultaneous quantification of multiple cytokines from a small sample volume.

Discussion and Implications

The cumulative evidence strongly indicates that this compound's primary effect on activated T-cells is immunosuppressive. The induction of a p53-dependent DNA damage response provides a robust molecular explanation for the observed decrease in proliferation and activation.[1] This mechanism, coupled with the inhibition of key signaling pathways like JAK/STAT, positions this compound as a potent modulator of T-cell-mediated immunity.[5]

The reports of immunostimulatory effects may not be contradictory but rather context-dependent.[4] this compound might enhance the function of other immune cells like monocytes and macrophages or act differently on naive versus activated T-cells.[4][11] However, for therapeutic applications in T-cell-driven autoimmune or inflammatory diseases, the suppressive function is of paramount interest. The ability of this compound to reduce pro-inflammatory cytokines like IFN-γ and TNF-α while inhibiting T-cell expansion underscores its potential to rebalance aberrant immune responses.[8] These findings provide a strong rationale for its use in conditions characterized by excessive T-cell activity.

Conclusion

This compound directly suppresses human T-cell activation and proliferation through the induction of a p53-dependent DNA damage response and inhibition of the JAK/STAT and TLR signaling pathways. This leads to a quantifiable reduction in T-cell division and a decrease in the secretion of pro-inflammatory cytokines. The detailed molecular understanding of these mechanisms, supported by robust experimental protocols, solidifies this compound's profile as an immunosuppressive agent and provides a clear basis for its rational application in the development of therapies for immune-mediated diseases.

References

- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 2. The potential immunomodulatory effect of this compound in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. This compound Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mucosalimmunology.ch [mucosalimmunology.ch]

- 11. researchgate.net [researchgate.net]

Levamisole's role in modulating cytokine production in vitro

An In-depth Technical Guide to Levamisole's Role in Modulating Cytokine Production In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic phenylimidazolthiazole derivative initially developed as an anthelmintic agent.[1] Beyond its antiparasitic properties, this compound has been recognized for its significant immunomodulatory effects, capable of restoring depressed immune functions and augmenting responses to various stimuli.[2][3] Its mechanism of action involves influencing the maturation and function of key immune cells, thereby altering the cytokine milieu that dictates the nature and direction of an immune response.[4][5] This technical guide provides a detailed overview of the in vitro effects of this compound on cytokine production by various immune cell types, complete with experimental protocols and pathway visualizations to support further research and development.

Modulation of Cytokine Production by Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells that orchestrate adaptive immunity. This compound has been shown to directly act on DCs, promoting their maturation and influencing their cytokine secretion profile, which in turn skews T-cell differentiation.[5][6]

Data Summary: this compound's Effect on DC Cytokine Production

The following table summarizes the quantitative effects of this compound on cytokine secretion from human and murine dendritic cells in vitro.

| Cell Type | Stimulus | This compound Concentration | Cytokine | Observed Effect | Reference |

| Human Monocyte-Derived DCs | This compound alone | 1 µM | IL-12p40 | Increase | [1][6] |

| Human Monocyte-Derived DCs | This compound alone | 1 µM | IL-10 | Increase | [1][6] |

| Human Monocyte-Derived DCs | This compound alone | 1 µM | IL-12p70 | No significant change | [1] |

| Human Monocyte-Derived DCs | LPS (10 ng/mL) + this compound | 1 µM | IL-12p40 | Enhanced Increase | [1] |

| Human Monocyte-Derived DCs | LPS (10 ng/mL) + this compound | 1 µM | IL-10 | Enhanced Increase | [1] |

| Murine Bone Marrow-Derived DCs (BMDCs) | This compound alone | Not specified | IL-12p70 | Increase | [5] |

| Murine Bone Marrow-Derived DCs (BMDCs) | This compound alone | Not specified | TNF-α | Increase | [5] |

| Murine Bone Marrow-Derived DCs (BMDCs) | This compound alone | Not specified | IL-1β | Increase | [5] |

| Murine Dendritic Cell Line (DC2.4) | R848 (TLR7 agonist) + this compound | Dose-dependent | IFN-α | Inhibition | [7] |

| Murine Dendritic Cell Line (DC2.4) | R848 (TLR7 agonist) + this compound | Dose-dependent | TNF-α | Inhibition | [7] |

Signaling Pathway in Human Dendritic Cells

In human monocyte-derived DCs, this compound-induced production of IL-12p40 and IL-10 is primarily mediated through Toll-like Receptor 2 (TLR-2).[1] Activation of TLR-2 initiates downstream signaling cascades involving Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2 and JNK.[1][6] Inhibition of any of these pathways has been shown to prevent the cytokine-inducing effects of this compound.[1]

Caption: this compound activates TLR-2 to induce cytokine production via NF-κB and MAPK pathways.

Experimental Protocol: Generation and Treatment of Human Mo-DCs

This protocol outlines the generation of immature DCs from human peripheral blood mononuclear cells (PBMCs) and their subsequent treatment with this compound.

-

Isolation of Monocytes:

-

Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

-

Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 MicroBeads according to the manufacturer's instructions. Purity should be >95%.

-

-

Differentiation of Monocytes into Immature DCs (iDCs):

-

Culture the purified CD14+ monocytes at a density of 1 x 10⁶ cells/mL in a T-75 flask.

-

Use RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin.

-

Add recombinant human GM-CSF (50 ng/mL) and recombinant human IL-4 (100 ng/mL) to the culture medium to drive differentiation.

-

Incubate for 5-6 days at 37°C in a 5% CO₂ humidified incubator. On day 3, perform a half-media change by centrifuging the cell suspension, removing half the old media, and adding fresh media with cytokines.

-

-

This compound Treatment and Cytokine Analysis:

-

On day 6, harvest the non-adherent and loosely adherent iDCs.

-

Reseed the iDCs at 1 x 10⁶ cells/mL in a 24-well plate.

-

Add this compound to the desired final concentration (e.g., 1 µM).[1] Include an untreated control group. For co-stimulation experiments, add LPS (e.g., 10 ng/mL).

-

Incubate for 48 hours.[1]

-

Collect the culture supernatants by centrifugation to pellet the cells.

-

Measure the concentrations of IL-12p40 and IL-10 in the supernatants using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

-

Modulation of Cytokine Production by Macrophages

Macrophages are key players in innate immunity and inflammation. This compound can differentially regulate the production of pro- and anti-inflammatory cytokines by these cells.

Data Summary: this compound's Effect on Macrophage Cytokine Production

| Cell Type | Stimulus | This compound Treatment | Cytokine | Observed Effect | % Change | Reference |

| Murine Peritoneal Macrophages | LPS (in vitro) | Ex vivo (3 mg/kg oral dose) | IL-1 | Enhancement | ~100% Increase | [8] |

| Murine Peritoneal Macrophages | LPS (in vitro) | Ex vivo (3 mg/kg oral dose) | IL-6 | Inhibition | Up to 36% | [8] |

| Murine Peritoneal Macrophages | LPS (in vitro) | Ex vivo (3 mg/kg oral dose) | TNF | Inhibition | Up to 62% | [8] |

| Murine Peritoneal Macrophages | This compound (in vitro) | Direct stimulation | IL-1 | Augmented | Not specified | [8] |

| Murine Peritoneal Macrophages | This compound (in vitro) | Direct stimulation | TNF | Decreased | Not specified | [8] |

Experimental Protocol: In Vitro Macrophage Cytokine Assay

This protocol is adapted for testing this compound's direct effect on a murine macrophage cell line.

-

Cell Culture:

-

Culture J774A.1 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C, 5% CO₂.

-

Expand cells as an adherent monolayer and harvest by gentle scraping without using enzymes.

-

-

Macrophage Stimulation Assay:

-

Resuspend harvested macrophages to a concentration of 2 x 10⁵ cells/mL in fresh culture medium.

-

Seed 500 µL of the cell suspension (100,000 cells) into each well of a 24-well plate.

-

Add 500 µL of medium containing the test reagents to each well. Prepare the following groups (in triplicate):

-

Control: Medium only.

-

LPS: LPS for a final concentration of 100 ng/mL.

-

LMS: this compound at the desired final concentration.

-

LPS + LMS: LPS (100 ng/mL) + this compound.

-

-

Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

-

Cytokine Measurement:

-

Harvest the conditioned medium from each well.

-

Centrifuge the medium to remove any cells or debris.

-

Analyze the supernatants for IL-1β, IL-6, and TNF-α concentrations using specific ELISA kits.

-

Skewing of T-Helper Cell Responses

By modulating the cytokine output of antigen-presenting cells, this compound indirectly influences the differentiation of naive T-helper (Th) cells, generally promoting a Th1-type response, which is critical for cell-mediated immunity.

Data Summary: this compound's Effect on Th-Related Cytokines

| Cell System | Treatment | Cytokine | Observed Effect | Reference |

| Human DC/T-cell Co-culture | This compound-treated DCs | IFN-γ (Th1) | Increase | [1][6] |

| Human DC/T-cell Co-culture | This compound-treated DCs | IL-5 (Th2) | No significant change | [1] |

| Murine BMDC/T-cell Co-culture | This compound-activated BMDCs | IFN-γ (Th1) | Increase | [5] |

| Rat Spleen (gene expression) | This compound treatment (in vivo) | IFN-γ (Th1) | Upregulation | [9] |

| Rat Spleen (gene expression) | This compound treatment (in vivo) | IL-18 (Th1-promoting) | Upregulation | [9] |

| Rat Spleen (gene expression) | This compound treatment (in vivo) | IL-4 (Th2) | Downregulation | [9] |

| Porcine PBMCs / Murine PECs | This compound treatment (in vitro) | IFN-γ (Th1) | Increase | [10] |

Experimental Workflow: Allogeneic Mixed Leukocyte Reaction (MLR)

The MLR assay is a standard method to assess the ability of APCs, like DCs, to stimulate T-cell activation and cytokine production.

Caption: Workflow for assessing T-cell cytokine production stimulated by this compound-treated DCs.

Experimental Protocol: One-Way Allogeneic MLR

-

Prepare Stimulator Cells (DCs):

-

Generate and treat human Mo-DCs with this compound (1 µM for 48h) as described in Protocol 1.3.

-

Prepare a control group of untreated DCs. After treatment, wash the DCs twice with PBS to remove residual this compound and resuspend in fresh, complete RPMI-1640 medium.

-

-

Prepare Responder Cells (T-Cells):

-

Using PBMCs from a different, healthy (allogeneic) donor, isolate naive CD4+ T-cells via negative selection using a MACS isolation kit.

-

-

Set up Co-Culture:

-

In a 96-well round-bottom plate, add the responder T-cells at a constant number (e.g., 1 x 10⁵ cells/well).

-

Add the stimulator DCs (this compound-treated or control) at varying ratios to the T-cells (e.g., 1:10, 1:20, 1:40 DC:T-cell ratio).

-

Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C, 5% CO₂.

-

For cytokine analysis, harvest supernatants after 48-72 hours of co-culture.[1]

-

Measure IFN-γ and IL-5 levels in the supernatants by ELISA to assess Th1/Th2 polarization.

-

For proliferation analysis, continue incubation for 5 days and measure T-cell proliferation using methods like ³H-thymidine incorporation or CFSE dye dilution assays.[1]

-

Conclusion

In vitro evidence consistently demonstrates that this compound is a potent modulator of cytokine production. Its primary effects include the activation of dendritic cells and macrophages, leading to a cytokine environment that strongly promotes a Th1-type immune response, characterized by elevated levels of IL-12, IL-18, and IFN-γ.[1][5][9] This capacity to shift the immune balance underpins its potential application as an adjuvant in vaccines and cancer immunotherapy. However, it is crucial to note that its effects can be context-dependent, with some studies showing inhibitory actions on specific pathways.[7] The protocols and data provided herein serve as a foundational guide for researchers to further explore and harness the immunomodulatory properties of this compound.

References

- 1. This compound enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] this compound enhances immune response by affecting the activation and maturation of human monocyte‐derived dendritic cells | Semantic Scholar [semanticscholar.org]

- 3. stemcell.com [stemcell.com]

- 4. researchgate.net [researchgate.net]

- 5. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. researchgate.net [researchgate.net]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. Can this compound upregulate the equine cell-mediated macrophage (M1) dendritic cell (DC1) T-helper 1 (CD4 Th1) T-cytotoxic (CD8) immune response in vitro? - PubMed [pubmed.ncbi.nlm.nih.gov]

The chemical properties and solubility of Levamisole hydrochloride for lab use

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, solubility, and key laboratory applications of Levamisole hydrochloride. It is intended to serve as a comprehensive resource for researchers utilizing this compound in experimental settings.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound, the levorotatory (S)-enantiomer of tetramisole. It is a synthetic imidazothiazole derivative widely used as an anthelmintic agent and an immunomodulator in research.

Table 1: Chemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Chemical Name | (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole hydrochloride | [3] |

| Molecular Formula | C₁₁H₁₂N₂S · HCl | [4] |

| Molecular Weight | 240.75 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 227 - 229 °C | [3] |

| pKa | Data not readily available for the hydrochloride salt. The basic parent compound is fully protonated. | |

| CAS Number | 16595-80-5 | [4] |

Solubility

This compound hydrochloride exhibits high solubility in aqueous solutions and varies in its solubility in common organic solvents. Stability of solutions can be pH and temperature-dependent; it is stable in acidic conditions but can decompose in alkaline environments.

Table 2: Solubility of this compound Hydrochloride

| Solvent | Solubility | Temperature | Source(s) |

| Water | Freely soluble; 210 mg/mL | 20 °C | |

| ≥ 2.0 mg/mL (pH 1.2 - 7.5) | 37 °C | [3] | |

| 48 mg/mL (199.37 mM) | 25 °C | ||

| Ethanol | Soluble; ~11-12.5 mg/mL | Room Temp | |

| DMSO | Insoluble to sparingly soluble; ~3 mg/mL. Note: Solubility can be impacted by hygroscopic DMSO. | Room Temp | |

| Methanol | Soluble | Not Specified | |

| Glycerol | Soluble | Not Specified | |

| Chloroform | Slightly soluble | Not Specified | |

| Acetone | Insoluble | Not Specified |

Mechanism of Action

This compound hydrochloride exerts its biological effects through two primary mechanisms: as a potent anthelmintic by targeting the nervous system of nematodes, and as an immunomodulatory agent by stimulating various components of the host immune system.

Anthelmintic Action: Nicotinic Acetylcholine Receptor Agonism

In nematodes, this compound acts as a specific agonist of the nicotinic acetylcholine receptors (nAChRs) located on the muscle cells. This leads to persistent muscle cell depolarization, resulting in spastic paralysis of the worm. The paralyzed parasite is then unable to maintain its position within the host and is expelled.[5]

Immunomodulatory Effects

This compound restores depressed immune function by stimulating T-cell activation and proliferation, potentiating monocyte and macrophage functions such as phagocytosis and chemotaxis, and increasing neutrophil mobility.[4] The precise pathways are complex but involve enhancing the overall cellular immune response.

Experimental Protocols & Methodologies

Stock Solution Preparation

Due to its high solubility in water, sterile, deionized water is the recommended solvent for most biological applications. For organic solvent-based stocks, use anhydrous solvents.

-

Aqueous Stock (e.g., 50 mg/mL):

-

Weigh the desired amount of this compound hydrochloride powder in a sterile conical tube.

-

Add the appropriate volume of sterile water (e.g., for 500 mg, add 10 mL of water).

-

Vortex or sonicate until fully dissolved. The solution should be clear.

-

Sterile-filter the solution through a 0.22 µm filter into a new sterile tube.

-

Store aliquots at -20°C. Aqueous solutions are stable for several days at 4°C but long-term storage at -20°C is recommended.

-

Protocol: Inhibition of Endogenous Alkaline Phosphatase (AP)

This compound is a reversible and uncompetitive inhibitor of most tissue non-specific alkaline phosphatase (TNAP) isoforms (e.g., liver, bone, kidney). It does not significantly inhibit the intestinal or placental isoforms, making it ideal for reducing background in immunoassays that use intestinal AP-conjugated reporters.

Methodology for Western Blotting / IHC / ISH:

-

Perform all blocking and antibody incubation steps as per your standard protocol.

-

During the final substrate incubation step, add this compound to the AP substrate buffer.

-

Recommended Concentration: A final concentration of 1 mM this compound is typically effective. This can be achieved by adding 2.4 mg of this compound hydrochloride per 10 mL of substrate buffer. Some commercial kits provide a concentrated this compound solution to be added at a 1:1000 dilution.

-

Incubate the membrane/slide with the this compound-containing substrate solution for the standard development time. The this compound will inhibit endogenous AP activity from the sample, while the intestinal AP-conjugated antibody will remain active, thus reducing background signal.

Protocol: Immobilization of C. elegans

This compound is widely used to paralyze C. elegans for microscopy and imaging. It acts rapidly, causing worms to contract and cease movement.

Methodology:

-

Prepare Agarose Pads: On a standard microscope slide, place a drop of molten 3-5% agarose in M9 buffer. Quickly place another slide on top to flatten the drop into a thin, even pad. Once solidified, remove the top slide.

-

Prepare this compound Solution: Prepare a 10-25 mM solution of this compound hydrochloride in M9 buffer.

-

Worm Preparation: Pick 10-20 adult worms into a small drop (1-2 µL) of the this compound/M9 solution on the center of the agarose pad.

-

Mounting: Gently lower a coverslip over the drop. The worms will become paralyzed within seconds to minutes.

-

Imaging: Proceed with imaging. Note that prolonged exposure to this compound can affect neuronal and muscular physiology, so it is best for short-term immobilization. For longer-term imaging, alternative methods like using polystyrene microbeads may be considered.[4]

General Guidelines for Cell Culture Applications

This compound is used in cell culture to study its immunomodulatory effects. The optimal concentration is highly dependent on the cell type and the specific endpoint being measured (e.g., proliferation, cytokine production, phagocytosis).

-

Concentration Range: Effective concentrations reported in the literature typically range from 1 µg/mL to 100 µg/mL.

-

Lymphocyte Proliferation: Lower concentrations have been shown to enhance proliferative responses.[6]

-

Macrophage Phagocytosis: Higher concentrations can directly stimulate phagocytosis.[6]

-

Preliminary Experiment: It is crucial to perform a dose-response experiment to determine the optimal concentration for a specific cell line and experimental question. A typical range to test would be from 0.1 µg/mL to 200 µg/mL.

Stability and Storage

-

Powder: this compound hydrochloride powder is stable when stored in a cool, dry, and dark place (recommended 2-8°C). It is light-sensitive.

-

Solutions: Aqueous stock solutions are stable for at least 90 days when stored at 4°C, and for longer periods at -20°C. Avoid repeated freeze-thaw cycles. Stability is reduced in neutral to alkaline pH.

Safety and Handling

This compound hydrochloride is toxic if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work in a well-ventilated area or fume hood to avoid inhaling the powder. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

- 1. Exploring the Efficacy and Safety of this compound Hydrochloride against Microcotyle sebastis in Korean Rockfish (Sebastes schlegelii): An In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fip.org [fip.org]

- 4. This compound Hydrochloride | C11H13ClN2S | CID 27944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Concentrations of this compound required for enhanced proliferation of human lymphocytes and phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for Using Levamisole to Inhibit Endogenous Alkaline Phosphatase in Immunohistochemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of antigens in tissue sections. Detection systems often employ enzyme-conjugated secondary antibodies, with Alkaline Phosphatase (AP) being a common choice. However, many tissues, including the kidney, liver, intestine, bone, and lymphoid tissues, exhibit endogenous AP activity.[1][2][3] This intrinsic enzyme activity can react with the chromogenic substrate, leading to high background staining and potentially obscuring the specific signal of the target antigen.[2][3]

To ensure accurate and reliable IHC results, it is crucial to inhibit this endogenous AP activity. Levamisole is a potent and specific inhibitor of most AP isoenzymes, making it an indispensable tool in AP-based IHC detection.[4][5] This application note provides a detailed protocol for the use of this compound to effectively block endogenous AP activity, ensuring high signal-to-noise ratios in IHC experiments.

Principle of the Method

This compound hydrochloride acts as a reversible and uncompetitive inhibitor of most alkaline phosphatase isoenzymes.[1][4][6] It is highly effective against the AP forms found in the liver, bone, kidney, and spleen.[1][4][6] Crucially, this compound does not significantly affect the intestinal or placental AP isoenzymes.[1][4][5] This differential inhibition is highly advantageous because the AP enzyme conjugated to secondary antibodies for IHC detection is typically derived from calf intestine.[5][7]

Therefore, by adding this compound to the AP substrate solution, endogenous tissue AP is effectively blocked while the reporter enzyme of the detection system remains active, allowing for specific signal development.[2][5] The inhibition is stereospecific and occurs through the formation of a complex with the phosphoenzyme intermediate.[1][6][8]

Materials and Reagents

-

This compound hydrochloride (e.g., Sigma-Aldrich, Cat# L9756; Abcam, Cat# ab141217)

-

Tris-buffered saline (TBS), pH 7.6

-

Alkaline phosphatase substrate-chromogen system (e.g., BCIP/NBT)

-

AP-conjugated secondary antibody

-

Primary antibody

-

Distilled or deionized water

-

Tissue sections on slides (paraffin-embedded or frozen)

-

Standard IHC reagents (e.g., xylene, ethanol series, antigen retrieval buffers, blocking buffers, mounting medium)

Note: Avoid using phosphate-buffered saline (PBS) in AP-based IHC protocols, as phosphate ions can inhibit AP activity.[2]

Experimental Protocols

Preparation of this compound Stock Solution (100 mM)

-

Weigh 24.1 mg of this compound hydrochloride (MW: 240.75 g/mol ).

-

Dissolve in 1 mL of distilled water.

-

Aliquot and store at -20°C for long-term use. The stock solution is stable for up to 12 months under these conditions.

Preparation of Working this compound Solution (in Substrate Buffer)

The most common and effective method is to add this compound directly to the AP substrate solution just before use.[2][9]

-

Prepare the AP substrate-chromogen solution according to the manufacturer's instructions.

-

Add the 100 mM this compound stock solution to the substrate solution to achieve a final concentration of 1 mM. For example, add 10 µL of 100 mM this compound stock to 990 µL of the substrate solution.[2][5]

-

Mix gently but thoroughly.

Immunohistochemistry Staining Protocol

This protocol assumes the use of formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) or enzymatic digestion as required for the primary antibody. HIER itself can help reduce some endogenous AP activity.[2]

-

Wash slides with TBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate sections with a suitable blocking buffer (e.g., 5% normal serum in TBS) for 30-60 minutes to block non-specific antibody binding sites.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody diluted in antibody diluent overnight at 4°C or for 1-2 hours at room temperature.

-

Wash slides with TBS (3 x 5 minutes).

-

-

Secondary Antibody Incubation:

-

Incubate sections with the AP-conjugated secondary antibody according to the manufacturer's recommended dilution and time.

-

Wash slides with TBS (3 x 5 minutes).

-

-

Endogenous AP Inhibition and Signal Development:

-

Prepare the AP substrate-chromogen solution containing 1 mM this compound (as described in section 4.2).

-

Incubate the sections with this solution until the desired degree of color development is observed (typically 5-30 minutes). Monitor under a microscope.

-

Stop the reaction by immersing the slides in distilled water or TBS.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with a suitable nuclear counterstain (e.g., Hematoxylin or Nuclear Fast Red).

-

Dehydrate through a graded ethanol series.

-

Clear in xylene and mount with a permanent mounting medium.

-

Data Presentation

The efficacy of this compound can vary slightly with tissue type and fixation method. The following table summarizes expected inhibition levels at a standard working concentration.

| Parameter | Kidney | Liver | Spleen | Intestine |

| Endogenous AP Isoenzyme | High | High | Moderate | High (Intestinal Isoform) |

| This compound (1 mM) Efficacy | >80% Inhibition | >80% Inhibition | >80% Inhibition | Minimal Inhibition |

| Expected Outcome | Effective background reduction | Effective background reduction | Effective background reduction | No inhibition of endogenous AP |

Data compiled from multiple sources indicating this compound strongly inhibits non-intestinal AP isoenzymes.[1][4][5][6]

Visualizations

Experimental Workflow

Caption: IHC workflow incorporating this compound for endogenous AP inhibition.

Mechanism of Action

References

- 1. Alkaline phosphatase. I. Kinetics and inhibition by this compound of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IHC buffers - Quenching - AP Clinisciences [clinisciences.com]

- 3. biocompare.com [biocompare.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. [PDF] Alkaline phosphatase. I. Kinetics and inhibition by this compound of purified isoenzymes from humans. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Optimal Concentration of Levamisole for In Vitro Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levamisole, an anthelmintic drug, has garnered significant interest for its immunomodulatory and anti-cancer properties. Determining the optimal concentration of this compound is critical for the validity and reproducibility of in vitro cell culture experiments. This document provides detailed application notes and protocols for utilizing this compound in various in vitro assays, including cell viability, apoptosis, and immunomodulation studies. It also outlines its mechanism of action, focusing on its effects on key signaling pathways.

Introduction

This compound hydrochloride is a synthetic imidazothiazole derivative initially developed for its antihelminthic properties.[1] Its ability to modulate the immune system has led to its use in various clinical applications, including as an adjuvant therapy for colon cancer.[2] In the context of in vitro research, this compound exhibits a range of effects that are highly dependent on its concentration and the cell type being studied. These effects include the stimulation of immune cells, induction of apoptosis in cancer cells, and inhibition of alkaline phosphatase activity.[2][3][4] Understanding the dose-dependent nature of this compound is paramount for designing and interpreting in vitro experiments accurately.

Mechanism of Action

This compound's mechanism of action is multifaceted. As an immunomodulator, it can restore depressed immune function by stimulating T-cell activation and proliferation, and enhancing monocyte and macrophage functions.[3] In the context of cancer, high concentrations of this compound have been shown to induce apoptosis.[4] One of its well-characterized biochemical effects is the reversible and uncompetitive inhibition of most isoforms of alkaline phosphatase (ALP), with the exception of the intestinal and placental isoforms.[2]

Recent studies have begun to elucidate the specific signaling pathways modulated by this compound. In immune cells, it has been shown to regulate the JAK/STAT and Toll-like receptor (TLR) signaling pathways. In endothelial cells, it is suggested to interfere with the VEGF signaling pathway, thereby inhibiting angiogenesis.[5][6]

Data Presentation: Recommended Concentration Ranges

The optimal concentration of this compound varies significantly depending on the cell type and the intended experimental outcome. The following tables summarize recommended concentration ranges based on published literature.

Table 1: this compound Concentration for Immunomodulatory Effects

| Cell Type | Application | Effective Concentration Range | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Assessment of immunomodulatory activity | 0.1 - 100 µg/mL | [1] |

| Murine Peritoneal Exudate Cells (PECs) & Porcine PBMCs | Induction of IFNγ expression | ≤ 5 µg/mL (non-cytotoxic) | [7] |

| Human T-cells from Hodgkin's disease patients | Increase in E-rosette-forming cells | 40 µg/mL | [8] |

| Murine Splenic Lymphocytes | Augmentation of Concanavalin A response | Dose-dependent, peaks at 48h |

Table 2: this compound Concentration for Anti-Cancer and Apoptosis Studies

| Cell Line | Application | IC50 / Effective Concentration | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Induction of apoptosis | 0.5 - 5 mM (dose-dependent increase) | [9] |

| Human Myeloma Cell Lines (RPMI 8226, U266B1) | Inhibition of proliferation and induction of apoptosis | > 1.0 mM | |

| CEM (Leukemic) Cells | Cytotoxicity (as a parental compound to a more potent derivative) | IC50 > 20 µM | [3] |

| Colon Cancer Cell Lines (COLO-205, HT-29) | Cytotoxicity (alone) | No IC50 reached even at millimolar doses |

Table 3: this compound Concentration for Alkaline Phosphatase (ALP) Inhibition

| Application | Enzyme Source | Effective Concentration | Reference |

| Immunohistochemistry | Tissue endogenous ALP | 1 mM | [10] |

| In vitro PPi hydrolysis assay | Intact rat aorta | 1 mM (produced 80% inhibition) | [11] |

| General laboratory use | Most ALP isoforms (except intestinal and placental) | Standardly used as an inhibitor in assays | [2] |

Experimental Protocols

Cell Viability and Proliferation Assays

A. Trypan Blue Exclusion Assay for Cell Viability

This protocol is used to differentiate viable from non-viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.[12][13][14][15][16]

Materials:

-

Cell suspension

-

Trypan Blue solution, 0.4%

-

Phosphate-Buffered Saline (PBS), serum-free medium

-

Hemocytometer and coverslip

-

Microscope

Protocol:

-

Prepare a single-cell suspension of the cells treated with various concentrations of this compound and untreated controls.

-

Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).[12]

-

Incubate the mixture at room temperature for 3-5 minutes. Avoid longer incubation times as this can lead to the staining of viable cells.[14][15]

-

Carefully load 10 µL of the mixture into a clean hemocytometer.

-

Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.

-

Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100

B. MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[17][18][19]

Materials:

-

Cells cultured in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

After the treatment period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the general steps for detecting changes in protein expression in key signaling pathways (e.g., JAK/STAT, VEGF) in response to this compound treatment.[20][21][22][23][24]

Materials:

-

Cells treated with this compound

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-STAT, anti-VEGFR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

Caption: General experimental workflow for determining the optimal concentration of this compound.

Caption: Simplified signaling pathways affected by this compound in different cellular contexts.

Conclusion

The successful application of this compound in in vitro cell culture experiments hinges on the careful selection of its concentration. The provided data and protocols offer a comprehensive guide for researchers to determine the optimal experimental conditions for their specific cell type and research question. By understanding the dose-dependent effects and underlying mechanisms of this compound, researchers can generate reliable and meaningful data, contributing to the broader understanding of its therapeutic potential.

References

- 1. Immunological effects of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Novel this compound Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induced apoptosis in cultured vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of this compound and Other Angiogenesis Inhibitors on Angiogenesis and Endothelial Cell Morphology in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | this compound, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses [frontiersin.org]

- 8. Effect of this compound on E-rosette-forming cells in vivo and in vitro in Hodgkin's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induced apoptosis in cultured vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]

- 14. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. bds.berkeley.edu [bds.berkeley.edu]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 22. bio-rad.com [bio-rad.com]

- 23. Sample preparation for western blot | Abcam [abcam.com]

- 24. Western Blot Sample Preparation Protocol [novusbio.com]

Levamisole Administration for In Vivo Mouse Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamisole, a synthetic imidazothiazole derivative, was initially developed as an anthelmintic agent.[1][2] However, its immunomodulatory properties have garnered significant interest in the scientific community, leading to its investigation as an adjuvant in cancer therapy and vaccination, and as a treatment for various immune-mediated diseases.[3][4][5] In murine models, this compound has been shown to restore depressed immune function, enhance T-cell responses, and potentiate monocyte and macrophage activity.[3] It is known to stimulate the Th1 immune response, characterized by increased production of interferon-gamma (IFN-γ).[6] This document provides detailed application notes and protocols for the administration of this compound in in vivo mouse studies, aimed at guiding researchers in immunology and drug development.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound administration in mice.

Table 1: Effects of this compound on Immune Cell Populations and Cytokine Production

| Parameter | Mouse Strain | Dosage | Route of Administration | Key Findings | Reference(s) |

| Immune Cell Populations | |||||

| Neutrophil Count | N/A | Single dose of 2.5 mg/kg | N/A | Increased neutrophil count on day 3 post-administration. | [7] |

| Lymphocyte Count | N/A | Single and triple doses of 2.5 mg/kg | N/A | Both single and multiple doses stimulated a lymphocytic response. | [7] |

| Monocyte/Macrophage Function | N/A | N/A | N/A | Potentiates monocyte and macrophage functions including phagocytosis and chemotaxis. | [3] |

| Cytokine Production | |||||

| IFN-γ | BALB/c | N/A | N/A | Increased secretion of IFN-γ, indicating a Th1-biased immune response. | [6] |

| IL-12p70 | BALB/c | N/A | N/A | Enhanced production by bone marrow-derived dendritic cells. | [6] |

| TNF-α | BALB/c | N/A | N/A | Enhanced production by bone marrow-derived dendritic cells. | [6] |

| IL-1β | BALB/c | N/A | N/A | Enhanced production by bone marrow-derived dendritic cells. | [6] |

Table 2: Effects of this compound as a Vaccine Adjuvant

| Vaccine | Mouse Strain | This compound Dosage | Key Findings | Reference(s) |

| Ovalbumin (OVA) | BALB/c | N/A | Significantly increased anti-OVA IgG2a antibody levels. | [6] |

| Foot-and-Mouth Disease (FMD) Vaccine | C57BL/6 | 100 µ g/dose/mouse | Elicited high antibody titers and high virus-neutralizing antibody titers; induced robust and long-lasting immune responses. | [8][9] |

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

This protocol describes the preparation of a sterile this compound solution for parenteral administration in mice. This compound hydrochloride is highly soluble in water.[10]

Materials:

-

This compound hydrochloride (powder form)

-

Sterile, pyrogen-free phosphate-buffered saline (PBS)

-

Sterile 1.5 mL or 2 mL microcentrifuge tubes

-

Sterile 0.22 µm syringe filter

-

Sterile syringes and needles (appropriate gauge for injection route)

-

Vortex mixer

-

Calibrated scale

Procedure:

-

Calculate the required amount of this compound hydrochloride. Based on the desired dose (e.g., 2.5 mg/kg) and the average weight of the mice in the study, calculate the total amount of this compound hydrochloride needed.

-

Weigh the this compound hydrochloride powder accurately using a calibrated scale and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile PBS to the tube to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, add 1 mL of sterile PBS for every 1 mg of this compound hydrochloride.

-

Vortex the tube until the this compound hydrochloride is completely dissolved. The solution should be clear and free of particulates.

-

Sterile filter the solution. Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile microcentrifuge tube. This step is crucial to ensure the sterility of the injectable solution.

-

Store the solution appropriately. The prepared this compound solution should be stored at 4°C for short-term use. For long-term storage, aliquots can be frozen at -20°C. Avoid repeated freeze-thaw cycles.

-

Bring the solution to room temperature before injection.[11]

Protocol 2: Administration of this compound via Intraperitoneal (IP) Injection

This protocol provides a step-by-step guide for the intraperitoneal administration of this compound to mice.

Materials:

-

Prepared sterile this compound solution

-

Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

-

Mouse restraint device (optional)

-

70% ethanol

Procedure:

-

Prepare the injection. Draw the calculated volume of the this compound solution into a sterile syringe. Ensure there are no air bubbles in the syringe.

-

Restrain the mouse. Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned on its back with its head tilted slightly downwards.

-

Locate the injection site. The injection site is in the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Administer the injection. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure that the needle has not entered a blood vessel or organ (no blood or other fluid should enter the syringe).

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions following the injection.

Protocol 3: Experimental Workflow for a Vaccination Study

This protocol outlines a general workflow for evaluating the adjuvant effects of this compound in a mouse vaccination model.

Experimental Groups:

-

Group 1: Control (vehicle only, e.g., PBS)

-

Group 2: Antigen only

-

Group 3: Antigen + this compound

-

Group 4: this compound only

Procedure:

-

Acclimatize mice for at least one week before the start of the experiment.

-

On Day 0, immunize the mice according to their assigned groups. The antigen and this compound can be co-administered in the same injection or administered separately at different sites.

-

Administer booster immunizations as required by the specific vaccine protocol (e.g., on Day 14 or Day 21).

-

Collect blood samples at various time points (e.g., pre-immunization, and 2, 4, 6 weeks post-immunization) to measure antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) by ELISA.

-

At the end of the study, euthanize the mice and harvest spleens for splenocyte isolation.

-

Perform splenocyte proliferation assays and cytokine analysis (e.g., IFN-γ, IL-4) by ELISpot or intracellular cytokine staining and flow cytometry to assess the T-cell response.

Mandatory Visualization

Signaling Pathways of this compound in Immune Cells

Caption: this compound signaling pathway in antigen-presenting cells.

Experimental Workflow for this compound Administration in a Tumor Model

Caption: Experimental workflow for a murine tumor model.

References

- 1. This compound Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Restoration by this compound of immune responses suppressed in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potential immunomodulatory effect of this compound in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bdvets.org [bdvets.org]

- 6. This compound augments the cytotoxic T-cell response depending on the dose of drugs and antigen administered - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological responses in mice to this compound | The Indian Journal of Animal Sciences [epubs.icar.org.in]

- 8. Frontiers | this compound, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. fip.org [fip.org]

- 11. In vitro stimulation of murine lymphoid cell cultures by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Levamisole in Combination Cancer Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamisole, an imidazothiazole derivative initially developed as an anthelmintic agent, has been repurposed in oncology as an immunomodulatory agent. Its most notable application has been in combination with 5-fluorouracil (5-FU) as an adjuvant therapy for colorectal cancer.[1][2] However, its efficacy in other malignancies and the precise mechanisms of action remain areas of active investigation, with some studies indicating a potential benefit while others show no significant effect or even negative outcomes.[3][4][5][6] These application notes provide a summary of key combination therapies, quantitative data from clinical trials, detailed experimental protocols for in vitro and in vivo studies, and a review of the proposed signaling pathways involved in this compound's immunomodulatory effects.

Combination Therapies and Clinical Data

This compound has been investigated in combination with various chemotherapeutic agents for several types of cancer. The most significant body of evidence exists for its use in colorectal cancer, with other studies exploring its role in breast cancer and melanoma.

This compound and 5-Fluorouracil (5-FU) in Colorectal Cancer

The combination of this compound and 5-FU was once a standard of care for adjuvant treatment of Dukes' C colon cancer.[7] The rationale for this combination is based on the immunomodulatory properties of this compound, which are thought to enhance the host's immune response against residual tumor cells after surgery, complementing the cytotoxic effects of 5-FU.

Table 1: Summary of Clinical Trial Data for this compound and 5-FU in Colorectal Cancer

| Trial/Study | Treatment Arms | Key Outcomes | Reference |

| Windle et al. (5-year follow-up) | 1. Surgery only (control)2. 5-FU3. 5-FU + this compound | 5-year mortality due to recurrence:- Control: 52%- 5-FU: 44%- 5-FU + this compound: 32% (significant survival advantage) | [8] |

| German Adjuvant Colon Cancer Trial | 1. 5-FU + Levamisole2. 5-FU + this compound + Folinic Acid (FA)3. 5-FU + this compound + Interferon-α (IFN-α) | 5-year overall survival:- 5-FU + this compound: 60.5%- 5-FU + this compound + FA: 72.0%5-year recurrence-free survival:- 5-FU + this compound: 52.3%- 5-FU + this compound + FA: 61.6% | [9] |

| Austrian Trial | 1. 5-FU2. 5-FU + Levamisole3. 5-FU + IFN4. 5-FU + this compound + IFN | Higher relative risk of relapse and death in this compound-containing arms compared to 5-FU alone. | [1] |

| ICOG Study | 1. 5-FU + Levamisole2. 5-FU + Leucovorin | No significant difference in relapse-free or overall survival between the two arms. | [10] |

This compound in Breast Cancer

This compound has been studied in combination with cytotoxic agents like doxorubicin and cyclophosphamide in patients with advanced breast cancer.

Table 2: Summary of Clinical Trial Data for this compound in Breast Cancer

| Trial/Study | Treatment Arms | Key Outcomes | Reference |

| Klefström et al. (10-year follow-up) | 1. Doxorubicin + Vincristine + Cyclophosphamide + Placebo2. Doxorubicin + Vincristine + Cyclophosphamide + this compound | Response rates:- Placebo: 47%- this compound: 63%Significantly higher survival rate in the this compound group. | [11] |

| Southeastern Cancer Study Group | 1. Cyclophosphamide + Doxorubicin + 5-FU + Placebo2. Cyclophosphamide + Doxorubicin + 5-FU + this compound | No significant difference in response rate, duration of disease control, or survival. | [3] |

This compound in Melanoma

The use of this compound as an adjuvant therapy for malignant melanoma has yielded conflicting results.

Table 3: Summary of Clinical Trial Data for this compound in Melanoma

| Trial/Study | Treatment Arms | Key Outcomes | Reference |

| National Cancer Institute of Canada | 1. Observation2. Levamisole3. BCG4. BCG + this compound | 29% reduction in death and recurrence rate with this compound compared to observation. | [5][12] |

| Spitler et al. (10.5-year follow-up) | 1. Placebo2. This compound | No significant difference in disease-free interval, time to visceral metastasis, or survival. | [6] |

| Southwest Oncology Group | 1. BCNU + Hydroxyurea + DTIC (BHD)2. BHD + Levamisole3. High-dose DTIC + Actinomycin D | No difference in response rates between the three groups. This compound did not improve response rate and may be detrimental in certain subsets. | [4] |

Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature and provide a framework for investigating the effects of this compound in combination with other drugs in a research setting.

In Vitro Cytotoxicity and Proliferation Assays

This protocol describes a general method for assessing the cytotoxic and anti-proliferative effects of this compound in combination with a chemotherapeutic agent on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound hydrochloride (stock solution prepared in sterile PBS or DMSO)

-

Chemotherapeutic agent (e.g., 5-Fluorouracil)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Trypan Blue solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination, in complete medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium only as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT/WST-1 Assay (Proliferation):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours.

-

If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

-

Trypan Blue Assay (Viability):

-

Detach cells from a parallel set of wells using trypsin.

-

Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution.

-